P-gp Efflux Ratio (ER) Reduction Relative to Structural Analog ORL1 Antagonist 1
ORL1 antagonist 2 (1b) exhibits a P-gp efflux ratio (ER) of 1.9, which is substantially reduced compared to the ER of 16 observed for its close structural analog ORL1 antagonist 1 (1a) [1]. This 8.4-fold reduction in efflux was a primary objective of the conformational design strategy, where the internal hydrogen bond in 1b promotes an extended conformation hypothesized to evade P-gp recognition [1].
| Evidence Dimension | P-glycoprotein efflux ratio (ER) in Caco-2 cell monolayers |
|---|---|
| Target Compound Data | ER = 1.9 |
| Comparator Or Baseline | ORL1 antagonist 1 (1a): ER = 16 |
| Quantified Difference | 8.4-fold reduction in ER (1.9 vs 16) |
| Conditions | Caco-2 cell monolayer assay; ER calculated as basolateral-to-apical / apical-to-basolateral permeability ratio |
Why This Matters
A low ER value (<2) indicates minimal active efflux by P-gp, which is a critical parameter for selecting compounds with favorable brain penetration potential in CNS drug discovery.
- [1] Conrad J, Paras NA, Vaz RJ. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. J Med Chem. 2024;67(7):5854-5865. doi:10.1021/acs.jmedchem.4c00139 View Source
